molecular formula C24H29N3OS B2380909 N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893790-05-1

N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2380909
CAS No.: 893790-05-1
M. Wt: 407.58
InChI Key: PUCWIGOLBFMBPU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a quinazoline moiety, which is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The resulting compound is then alkylated in the presence of alkali to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide is unique due to its specific spiro linkage and the presence of both quinazoline and cycloheptane moieties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-2-18-11-13-19(14-12-18)25-22(28)17-29-23-20-9-5-6-10-21(20)26-24(27-23)15-7-3-4-8-16-24/h5-6,9-14,26H,2-4,7-8,15-17H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCWIGOLBFMBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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